(Oxan-4-ylmethyl)boronic acid
Overview
Description
(Oxan-4-ylmethyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to an oxan-4-ylmethyl moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through processes such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Oxan-4-ylmethyl)boronic acid typically involves the reaction of an organometallic reagent with a boric ester. One common method is the electrophilic trapping of an organometallic reagent, such as an organolithium or Grignard reagent, with a boric ester like triisopropyl borate or trimethyl borate. This reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In industrial settings, the production of boronic acids, including this compound, often involves large-scale reactions using similar organometallic reagents and boric esters. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions: (Oxan-4-ylmethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Under certain conditions, the boronic acid can be reduced to form boranes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with halides or triflates in the presence of a palladium catalyst and a base.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used.
Major Products:
Suzuki-Miyaura Coupling Products: The major products are biaryl compounds or conjugated systems of alkenes and styrenes.
Oxidation Products: Boronic esters or borates.
Reduction Products: Boranes.
Scientific Research Applications
(Oxan-4-ylmethyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Oxan-4-ylmethyl)boronic acid in chemical reactions involves the formation of a boronate complex. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired carbon-carbon bond . The boronic acid group can also interact with diols to form cyclic boronate esters, which is the basis for its use in sensing applications .
Comparison with Similar Compounds
- Phenylboronic acid
- Cyclohexylboronic acid
- Pinacol boronic ester
Comparison: (Oxan-4-ylmethyl)boronic acid is unique due to its oxan-4-ylmethyl moiety, which imparts specific reactivity and stability characteristics. Compared to phenylboronic acid and cyclohexylboronic acid, this compound may offer different steric and electronic properties, making it suitable for specific applications in organic synthesis and sensing .
Properties
IUPAC Name |
oxan-4-ylmethylboronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BO3/c8-7(9)5-6-1-3-10-4-2-6/h6,8-9H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSONRZMBCYWOON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1CCOCC1)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239161 | |
Record name | B-[(Tetrahydro-2H-pyran-4-yl)methyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801239161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350513-18-6 | |
Record name | B-[(Tetrahydro-2H-pyran-4-yl)methyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350513-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[(Tetrahydro-2H-pyran-4-yl)methyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801239161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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